5H-[1,2,4]Triazolo[3,4-b][1,3]thiazin-5-one, 7-(2-furanyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-FURYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZIN-5-ONE is a heterocyclic compound that combines the structural features of triazole and thiazine rings.
Preparation Methods
The synthesis of 7-(2-FURYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZIN-5-ONE involves several synthetic routes. One common method is the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Another approach involves the reaction of 1,2,4-triazole-5-thiones with dimethyl acetylene dicarboxylate using toluene as a solvent under reflux conditions . Industrial production methods often employ green synthesis techniques, such as microwave irradiation and solvent-free conditions, to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
7-(2-FURYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZIN-5-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine for bromination and triethylamine for cycloaddition reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of the compound can yield 2-bromo-1-(5-aryl-2-furyl)-ethanones, which can further react to form triazolothiadiazines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . It is also used as a synthetic intermediate in the development of new pharmaceuticals and as a bioactive compound in various biological studies . Additionally, its unique structural features make it a valuable component in materials science for the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 7-(2-FURYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZIN-5-ONE involves its interaction with various molecular targets and pathways. The compound’s ability to form hydrogen bonds and interact with different target receptors contributes to its bioactive profile . For instance, it can inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
7-(2-FURYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZIN-5-ONE can be compared with other similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines, and 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines . These compounds share similar structural features but differ in their specific ring fusion patterns and pharmacological activities.
Properties
Molecular Formula |
C9H5N3O2S |
---|---|
Molecular Weight |
219.22 g/mol |
IUPAC Name |
7-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one |
InChI |
InChI=1S/C9H5N3O2S/c13-8-4-7(6-2-1-3-14-6)15-9-11-10-5-12(8)9/h1-5H |
InChI Key |
FPOLUQXDVPFIGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC(=O)N3C=NN=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.